molecular formula C8H7ClN4O2S B1420331 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1099632-63-9

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Cat. No. B1420331
M. Wt: 258.69 g/mol
InChI Key: WEBVLARWEOOZCT-UHFFFAOYSA-N
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Description

The compound “3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride” is a complex organic molecule. It contains a benzene ring which is substituted with a methyl group, a tetrazole group, and a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a tetrazole ring, a sulfonyl chloride group, and a methyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl chloride group, which is typically very reactive and can undergo a variety of reactions . The tetrazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make the compound highly reactive and potentially hazardous .

Scientific Research Applications

Pharmacological Properties

  • 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride and its derivatives have shown potential in pharmacological applications. For instance, certain benzimidazole-containing acetamide derivatives, which share structural similarities with the chemical , demonstrated neuroprotective effects against ethanol-induced neurodegeneration in a rat model. These derivatives showed effectiveness in ameliorating ethanol-induced oxidative stress, neuroinflammation, and memory impairment (Imran et al., 2020).

Chemical Synthesis and Activity

  • Derivatives similar to 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride have been synthesized for various scientific applications, including the creation of diuretic agents. For example, 1,3,4-Thiadiazole nucleus and its derivatives have been actively researched for their promising results as diuretic agents, showcasing an increase in urinary excretion of both water and electrolytes in Swiss albino mice (Ergena et al., 2022).

Applications in Disease Treatment

  • Some compounds structurally related to 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride have been evaluated for their therapeutic potential in disease treatment. For instance, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and shown to exhibit in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth, indicating potential applications in cancer treatment (Kumar et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s handled. The sulfonyl chloride group is typically associated with significant hazards, including the potential for causing burns and eye damage .

Future Directions

The future study of this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its potential use in the development of new drugs or materials .

properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-6-4-7(16(9,14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVLARWEOOZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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